2-Bromo-4-cyclopropoxy-3-methylpyridine
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Overview
Description
2-Bromo-4-cyclopropoxy-3-methylpyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the second position, a cyclopropoxy group at the fourth position, and a methyl group at the third position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-3-methylpyridine typically involves the bromination of 4-cyclopropoxy-3-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxy-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The major product is the hydrogenated pyridine derivative.
Scientific Research Applications
2-Bromo-4-cyclopropoxy-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of functional materials with specific properties.
Catalysis: The compound is employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxy-3-methylpyridine depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is displaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the compound undergoes an electrophilic addition of an oxidizing agent to form the N-oxide. In reduction reactions, the bromine atom is replaced by a hydrogen atom through a reduction mechanism.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the cyclopropoxy group.
2-Bromo-3-methylpyridine: Similar structure but lacks the cyclopropoxy group and has the bromine atom at a different position.
4-Cyclopropoxy-3-methylpyridine: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromo-4-cyclopropoxy-3-methylpyridine is unique due to the presence of both the bromine atom and the cyclopropoxy group on the pyridine ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-3-methylpyridine |
InChI |
InChI=1S/C9H10BrNO/c1-6-8(12-7-2-3-7)4-5-11-9(6)10/h4-5,7H,2-3H2,1H3 |
InChI Key |
WXUOSTXLBWKKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Br)OC2CC2 |
Origin of Product |
United States |
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